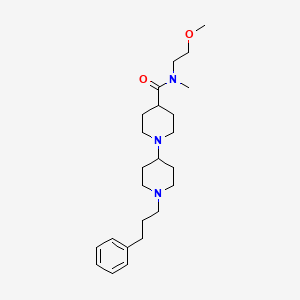
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. This compound has been used to study intracellular calcium signaling, as well as the mechanisms of various cellular processes.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research to study intracellular calcium signaling. It has been shown to inhibit the release of calcium from intracellular stores, which can help researchers better understand the mechanisms of various cellular processes. N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been used to study the role of calcium in cell division, as well as the effects of calcium on cell migration and adhesion.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide works by inhibiting the release of calcium from intracellular stores. It binds to the inositol 1,4,5-trisphosphate receptor, which is responsible for releasing calcium from the endoplasmic reticulum. By inhibiting this receptor, N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide prevents the release of calcium, which can affect various cellular processes.
Biochemical and Physiological Effects
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which can affect various cellular processes. N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to affect cell division, cell migration, and cell adhesion. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is that it is a potent inhibitor of intracellular calcium release. This makes it a valuable tool for studying the role of calcium in various cellular processes. However, one limitation of using N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide at the appropriate concentration to avoid cell toxicity.
将来の方向性
There are several future directions for research involving N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One area of research could be to investigate the potential therapeutic applications of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, particularly its anti-inflammatory effects. Additionally, further research could be done to better understand the mechanisms of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its effects on various cellular processes. Finally, N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide could be used in combination with other compounds to study the synergistic effects of these compounds on intracellular calcium signaling.
合成法
N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized in several ways, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with tert-butanol and sodium methoxide. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with tert-butyl alcohol and sodium methoxide in the presence of a phase-transfer catalyst. Both methods result in the formation of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-9-6-11(18-5)12(7-10(9)2)19(16,17)14-13(3,4)8-15/h6-7,14-15H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKNQOXWZDKBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)

